Benzyltrimethylammonium
Overview
Description
Benzyltrimethylammonium is a quaternary ammonium compound with the chemical formula C10H17N. It is commonly encountered as this compound hydroxide or this compound chloride. This compound is known for its role as a phase-transfer catalyst and an organic base, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium can be synthesized through the reaction of benzyl chloride with trimethylamine in an ethanol solution. The reaction is exothermic and requires careful temperature control to prevent overheating. The mixture is typically maintained at around 50°C under an amine atmosphere .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylammonium undergoes various chemical reactions, including:
Substitution: It participates in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: this compound tribromide in acetic acid-water mixture.
Substitution: Strong bases like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carbonyl compounds and hydroxycarbonyl compounds.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Benzyltrimethylammonium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyltrimethylammonium involves its role as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases). It enhances the reactivity of nucleophiles and electrophiles by increasing their solubility and availability in the reaction medium . In oxidation reactions, it acts as an oxidizing agent, forming intermediate complexes that decompose to yield the final products .
Comparison with Similar Compounds
Benzyltriethylammonium: Similar in structure but with ethyl groups instead of methyl groups.
Tetramethylammonium: Lacks the benzyl group, making it less effective in certain catalytic applications.
Cetyltrimethylammonium: Contains a longer alkyl chain, making it more suitable for surfactant applications.
Uniqueness: Benzyltrimethylammonium is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a phase-transfer catalyst. Its ability to stabilize various reaction intermediates and enhance reaction rates sets it apart from other quaternary ammonium compounds .
Properties
IUPAC Name |
benzyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUGRGFIHBUKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-85-6 (hydroxide), 122-08-7 (methoxide), 4525-46-6 (iodide), 5350-41-4 (bromide), 56-93-9 (chloride), 6427-70-9 (hexafluorophosphate(1-)), 73680-73-6 (carbonate[2:1]) | |
Record name | Benzyltrimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047977 | |
Record name | Benzyltrimethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14800-24-9 | |
Record name | Benzyltrimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyltrimethylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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